Thalidomide-NH-CH2-COOH

Description

BenchChem offers high-quality Thalidomide-NH-CH2-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-NH-CH2-COOH including the price, delivery time, and more detailed information at info@benchchem.com.

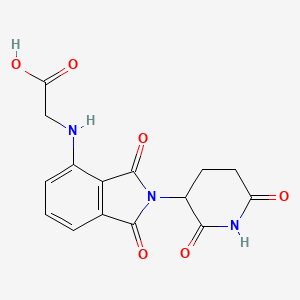

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGLFYOYKPSPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-NH-CH2-COOH: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-NH-CH2-COOH, a crucial chemical entity in the field of targeted protein degradation. This molecule, a derivative of thalidomide (B1683933), serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural protein disposal machinery.

Chemical Structure and Properties

Thalidomide-NH-CH2-COOH, systematically named 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid, is a conjugate of a thalidomide-based Cereblon (CRBN) E3 ligase ligand and a short linker terminating in a carboxylic acid.[1][2] This terminal acid group provides a convenient attachment point for conjugating a ligand that targets a specific protein of interest, thereby forming a complete PROTAC molecule.[3]

The molecular architecture is characterized by a glutarimide (B196013) ring fused to a modified isoindole-1,3-dione core, with a glycine (B1666218) linker (-NH-CH₂-COOH) attached at the 4-position of the isoindole moiety.[4] This specific arrangement is critical as it preserves the glutarimide portion necessary for binding to the CRBN E3 ubiquitin ligase.[4]

Table 1: Physicochemical Properties of Thalidomide-NH-CH2-COOH

| Property | Value | Source |

| IUPAC Name | 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid | [1] |

| Molecular Formula | C₁₅H₁₃N₃O₆ | [1] |

| Molecular Weight | 331.28 g/mol | [1] |

| Monoisotopic Mass | 331.08043514 Da | [1] |

| Topological Polar Surface Area | 133 Ų | [1] |

| pKa | 3.92 ± 0.10 (Predicted) | [5] |

| Solubility | DMSO: 42.5 mg/mL (128.29 mM) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |

Mechanism of Action in PROTACs

Thalidomide and its derivatives, including this functionalized molecule, act as "molecular glues".[6] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[6][7] In the context of a PROTAC, the thalidomide moiety recruits the CRL4^CRBN^ complex. Simultaneously, the other end of the PROTAC binds to a target Protein of Interest (POI).

This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism.[8] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation, acting as a catalyst for protein elimination rather than a traditional inhibitor.[8]

Experimental Protocols

The use of Thalidomide-NH-CH2-COOH is central to the synthesis and evaluation of novel PROTACs. Below are generalized protocols for its application.

This protocol outlines a standard amide coupling reaction to conjugate Thalidomide-NH-CH2-COOH with a target protein ligand that possesses a primary or secondary amine.

Materials:

-

Thalidomide-NH-CH2-COOH

-

Amine-containing target protein ligand

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolution: In a clean, dry reaction vessel, dissolve Thalidomide-NH-CH2-COOH (1.0 eq.) in anhydrous DMF.

-

Activation: Add the peptide coupling reagent (1.1 eq.) and the organic base (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-containing target protein ligand (1.0 eq.), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (and a negative control) for a specified duration (e.g., 4, 8, 16, 24 hours).[9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[9]

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[9]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection and Analysis: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal.[9]

Standard Experimental Workflow

The discovery and validation of a PROTAC built from Thalidomide-NH-CH2-COOH follows a structured workflow, from initial synthesis to cellular validation. This process is iterative, often requiring optimization of the linker and warhead components to achieve desired potency and selectivity.

This guide provides foundational information for researchers working with Thalidomide-NH-CH2-COOH. By understanding its properties, mechanism, and application in established experimental protocols, scientists can more effectively design and evaluate novel PROTACs for therapeutic development.

References

- 1. Thalidomide-NH-CH2-COOH | C15H13N3O6 | CID 58827328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 3. Thalidomide-NH-CH2-COOH, 927670-97-1 | BroadPharm [broadpharm.com]

- 4. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharma.co.uk [biopharma.co.uk]

- 9. benchchem.com [benchchem.com]

The Role of Thalidomide-NH-CH2-COOH in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to facilitate the ubiquitination of the target protein. Thalidomide (B1683933) and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide provides an in-depth exploration of Thalidomide-NH-CH2-COOH, a key building block in the development of CRBN-recruiting PROTACs.

Thalidomide-NH-CH2-COOH, chemically known as (2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine, is a derivative of thalidomide functionalized with a short linker terminating in a carboxylic acid.[1] This functional group provides a convenient attachment point for coupling to a ligand that binds to a specific protein of interest, thereby forming a complete PROTAC molecule.[2][3] The thalidomide moiety serves as the "warhead" that binds to CRBN, initiating the cascade of events leading to target protein degradation.[4]

The Cereblon E3 Ligase Complex and PROTAC Mechanism of Action

The Cullin-4A (CUL4A) RING E3 ubiquitin ligase complex is a multi-subunit assembly responsible for polyubiquitinating substrate proteins, marking them for proteasomal degradation.[5] The core components of this complex include CUL4A, DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (Rbx1).[5] Cereblon (CRBN) acts as the substrate receptor for this complex, determining its target specificity.[6]

PROTACs containing a thalidomide-based ligand, such as Thalidomide-NH-CH2-COOH, function by inducing the formation of a ternary complex between the target protein and the CRBN-CUL4A E3 ligase complex. This proximity, orchestrated by the PROTAC, enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.

Quantitative Data: Binding Affinity and Degradation Potency

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Fluorescence Polarization | [7] |

| Lenalidomide (B1683929) | ~178 nM | Fluorescence Polarization | [7] |

| Pomalidomide | ~157 nM | Fluorescence Polarization | [7] |

| (S)-enantiomers of the compounds exhibit stronger binding to CRBN.[8] |

| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax |

| Representative PROTAC 1 | Protein X | Thalidomide derivative | Cancer Cell Line A | 50 nM | >90% |

| Representative PROTAC 2 | Protein Y | Pomalidomide derivative | Cancer Cell Line B | 10 nM | >95% |

| (Data in this table is representative and intended for illustrative purposes.) |

Experimental Protocols

Synthesis of Thalidomide-NH-CH2-COOH

A plausible synthetic route to obtain a thalidomide derivative with a linker, such as Thalidomide-NH-CH2-COOH, involves the reaction of an amino-functionalized thalidomide with a suitable linker precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. escholarship.org [escholarship.org]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thalidomide-NH-CH2-COOH|CAS 927670-97-1|DC Chemicals [dcchemicals.com]

Thalidomide-NH-CH2-COOH mechanism of action in protein degradation

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-NH-CH2-COOH in Protein Degradation

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins.[1][2] Unlike inhibitors that merely block a protein's function, TPD co-opts the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively tag a protein of interest (POI) for destruction.[2][3]

At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the POI, an E3 ligase ligand that recruits a specific E3 ubiquitin ligase, and a flexible linker that connects the two.[1][4] By physically bridging the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1][3]

The Role of Thalidomide (B1683933) and Cereblon (CRBN) in PROTAC Technology

The discovery that thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic and teratogenic effects by binding to the Cereblon (CRBN) protein was a watershed moment for the field.[5][6][7] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[3][6] The binding of IMiDs to CRBN allosterically modifies the ligase's substrate specificity, inducing the degradation of "neosubstrates" not normally targeted by the native complex, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][8]

This "molecular glue" mechanism has been harnessed in PROTAC design. Thalidomide and its analogs have become the most widely used E3 ligase ligands due to their well-characterized interaction with CRBN, favorable drug-like properties, and smaller size compared to other E3 ligase recruiters.[1][2]

Thalidomide-NH-CH2-COOH: A Key Building Block for CRBN-Recruiting PROTACs

The molecule Thalidomide-NH-CH2-COOH is a crucial chemical intermediate used in the synthesis of CRBN-recruiting PROTACs.[4][9][10] It is not a PROTAC itself but rather a functionalized E3 ligase ligand-linker conjugate.[10][11]

-

Thalidomide Moiety : The core thalidomide structure serves as the CRBN-binding element.[4][12] Specifically, the glutarimide (B196013) ring of thalidomide is responsible for anchoring the molecule into a binding pocket on CRBN.[13][14]

-

Linker Element : The -NH-CH2-COOH group is a short linker terminating in a carboxylic acid. This terminal functional group provides a versatile chemical handle for conjugation.[11] Through standard amide coupling reactions, it can be covalently attached to an amine-functionalized ligand for a specific protein of interest, thereby completing the synthesis of the full PROTAC molecule.[11][15]

Core Mechanism of Action: The PROTAC Catalytic Cycle

A PROTAC synthesized using Thalidomide-NH-CH2-COOH operates via a catalytic cycle to induce the degradation of a target protein. The process hijacks the native CRL4^CRBN^ E3 ubiquitin ligase complex.[1][3]

-

Ternary Complex Formation : The cycle begins when the PROTAC molecule simultaneously binds to the protein of interest (POI) via its "warhead" and to the CRBN substrate receptor of the CRL4^CRBN^ E3 ligase complex via its thalidomide moiety. This forms the critical POI-PROTAC-CRBN ternary complex.[2][3]

-

Ubiquitination : The induced proximity of the POI to the E3 ligase machinery facilitates the efficient transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3]

-

Polyubiquitination : This process repeats, creating a polyubiquitin (B1169507) chain on the POI, which serves as a recognition signal for the proteasome.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into small peptides.[1][3]

-

PROTAC Recycling : Following degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing the catalytic cycle.[1]

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is determined by parameters such as its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). It is critical to note that these values are not intrinsic to the Thalidomide-NH-CH2-COOH moiety alone; they are highly dependent on the specific warhead, the linker composition and length, the target protein, and the cellular context. The following tables provide representative data for well-characterized thalidomide-based PROTACs to serve as a benchmark for comparison.

Table 1: Representative Degradation Parameters for Thalidomide-Based PROTACs Data is illustrative and compiled from various sources for comparison.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [1] |

| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [1] |

| A1874 | BRD4 | 22Rv1 | 5 | ~98 | N/A |

| ARD-69 | AR | VCaP | 1 | > 95 | N/A |

Table 2: Representative Binding Affinities for Thalidomide Analogs to CRBN Binding affinity is a prerequisite for potent degradation.

| Ligand | Assay Method | Binding Affinity (Kd or IC50) | Reference |

| Thalidomide | TR-FRET | IC50 ≈ 1.8 µM | [8] |

| Pomalidomide | TR-FRET | IC50 ≈ 0.2 µM | [8] |

| Lenalidomide | TR-FRET | IC50 ≈ 0.5 µM | [8] |

Experimental Protocols

Characterizing a novel PROTAC synthesized from Thalidomide-NH-CH2-COOH involves a series of critical experiments to confirm its mechanism of action, potency, and selectivity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for conjugating Thalidomide-NH-CH2-COOH to a POI ligand containing a primary or secondary amine.

Materials:

-

Thalidomide-NH-CH2-COOH

-

Amine-functionalized POI ligand

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

-

In a clean, dry vial, dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add Thalidomide-NH-CH2-COOH (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents).

-

Add DIPEA (3.0 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress using LC-MS to check for the formation of the desired product mass.

-

Once the reaction is complete, quench with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude product using preparative HPLC.

-

Confirm the identity and purity of the final PROTAC product using analytical LC-MS and NMR.[15]

Protocol 2: Western Blotting to Quantify Protein Degradation

This is the most common method for measuring the reduction in the level of the target protein.[3][16]

Materials:

-

Cancer cell line expressing the POI

-

Novel PROTAC and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with serially diluted concentrations of the PROTAC for a desired time (e.g., 18-24 hours). Include a DMSO-treated well as a negative control.[17]

-

Lysis : Wash cells with ice-cold PBS and lyse them with lysis buffer.[16]

-

Protein Quantification : Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[3][18]

-

SDS-PAGE : Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.[3]

-

Transfer : Transfer the separated proteins to a PVDF membrane.[16]

-

Blocking & Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with the primary anti-POI antibody overnight at 4°C.[17]

-

Secondary Antibody : Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection : Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[1][17]

-

Analysis : Strip the membrane and re-probe with an anti-loading control antibody to confirm equal loading. Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the percentage of POI remaining relative to the DMSO control for each PROTAC concentration to determine DC50 and Dmax values.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 11. Thalidomide-NH-CH2-COOH, 927670-97-1 | BroadPharm [broadpharm.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)

Disclaimer: Specific, publicly available binding affinity data for the molecule "Thalidomide-NH-CH2-COOH" is limited. This guide provides a comprehensive framework based on the well-characterized binding of the parent molecule, thalidomide (B1683933), and its key derivatives to the Cereblon (CRBN) protein. The principles, experimental protocols, and signaling pathways described herein serve as a foundational resource for researchers, scientists, and drug development professionals investigating the interaction of similar thalidomide derivatives with Cereblon. The molecule "Thalidomide-NH-CH2-COOH" is recognized as a thalidomide-based ligand used for the recruitment of the CRBN protein, often as a component in the formation of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4].

Introduction: Cereblon and Thalidomide's Mechanism of Action

Cereblon (CRBN) is a pivotal protein that functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4 (CUL4A or CUL4B), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1)[5][6][7]. This complex is integral to the ubiquitin-proteasome system, which mediates the degradation of cellular proteins.

Thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide—collectively known as immunomodulatory drugs (IMiDs)—exert their therapeutic effects by directly binding to CRBN[5][6]. This binding event does not inhibit the E3 ligase but rather modulates its function, altering its substrate specificity[6][8][9]. Consequently, the CRL4-CRBN complex is redirected to ubiquitinate and mark for proteasomal degradation a new set of proteins known as "neosubstrates." Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is central to the anti-myeloma and immunomodulatory activities of these drugs[6][8][10].

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its analogues to CRBN is a critical determinant of their biological activity. While data for Thalidomide-NH-CH2-COOH is not available, the affinities of parent IMiDs provide essential benchmarks for comparison. These values are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

| Compound | Assay Method | Binding Affinity (Kd) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [5] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [5] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [5] |

Note: Binding affinity values can vary based on experimental conditions, protein constructs (e.g., full-length CRBN-DDB1 vs. the thalidomide-binding domain), and the specific assay employed.

Signaling Pathway and Mechanism of Action

The binding of an IMiD to CRBN initiates a cascade that results in the degradation of specific target proteins. The process begins with the IMiD molecule docking into a tri-tophan pocket in the thalidomide-binding domain (TBD) of CRBN. This creates a novel interface that is recognized by neosubstrates like IKZF1 and IKZF3. The CRL4CRBN complex then polyubiquitinates the neosubstrate, targeting it for destruction by the 26S proteasome. This mechanism highlights how small molecules can act as "molecular glues" to induce protein degradation[6].

Experimental Protocols

Determining the binding affinity of a compound like Thalidomide-NH-CH2-COOH to CRBN requires precise biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Principle: A solution of the ligand (thalidomide derivative) is titrated into a solution of the protein (CRBN) in a highly sensitive calorimeter. The resulting heat changes upon binding are measured.

-

Methodology:

-

Protein Preparation: Express and purify the CRBN protein, typically as a complex with DDB1 (e.g., His-tagged CRBN/DDB1) to ensure proper folding and stability. Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: Dissolve the thalidomide derivative in the final dialysis buffer. A small percentage of DMSO may be used for solubility, but the same concentration must be present in the protein solution to cancel out heats of dilution.

-

ITC Experiment: Load the CRBN-DDB1 complex (e.g., 20-50 µM) into the sample cell and the thalidomide derivative (e.g., 200-500 µM) into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

-

Principle: One binding partner (e.g., CRBN) is immobilized on a sensor chip. A solution containing the other partner (the analyte, e.g., thalidomide derivative) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.

-

Methodology:

-

Immobilization: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

-

Binding Analysis: Inject a series of increasing concentrations of the thalidomide derivative in running buffer over the sensor surface. Include a buffer-only injection for baseline subtraction.

-

Regeneration: After each injection, flow a regeneration solution (e.g., a low pH buffer or high salt concentration) to dissociate the bound analyte and prepare the surface for the next cycle.

-

Data Analysis: Subtract the reference channel and buffer injection data from the active channel data. Fit the resulting sensorgrams (response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Competitive Elution Affinity Assay

This semi-quantitative method is useful for screening compounds that bind to the same site as a known ligand.

-

Principle: A known CRBN binder (e.g., thalidomide) is immobilized on beads. Cell lysate containing CRBN is incubated with these beads, allowing CRBN to bind. The ability of a test compound in solution to elute the bound CRBN is then measured[11].

-

Methodology:

-

Bead Preparation: Covalently link a thalidomide derivative to affinity beads (e.g., ferrite (B1171679) or sepharose beads)[11].

-

Protein Binding: Incubate the thalidomide-immobilized beads with cell lysate from cells overexpressing tagged CRBN (e.g., FLAG-HA-CRBN).

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Competitive Elution: Incubate the beads with buffer containing various concentrations of the test compound (Thalidomide-NH-CH2-COOH). A known binder and a non-binder should be used as positive and negative controls.

-

Detection: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the CRBN tag (e.g., anti-FLAG). The amount of eluted CRBN is proportional to the binding affinity of the test compound.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of Thalidomide-NH-CH2-COOH as an E3 Ligase Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

This technical guide provides an in-depth exploration of Thalidomide-NH-CH2-COOH, a crucial building block in the synthesis of PROTACs. This molecule incorporates the thalidomide (B1683933) moiety, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker terminating in a carboxylic acid.[1] This reactive handle facilitates the covalent attachment of a ligand specific to a target protein, thereby creating a functional PROTAC. The resultant PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Mechanism of Action: CRBN-Mediated Protein Degradation

The primary function of a PROTAC utilizing the Thalidomide-NH-CH2-COOH moiety is to induce proximity between the target protein and the CRBN E3 ligase complex.[2] This process involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule dually binds to the protein of interest (POI) through its target-binding ligand and to the CRBN E3 ligase via its thalidomide head. This establishes a ternary complex, bringing the POI and the E3 ligase into close proximity.[2]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular complex that degrades tagged proteins into smaller peptides, effectively eliminating the target protein from the cell.

Mechanism of CRBN-Mediated Protein Degradation

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein. As "Thalidomide-NH-CH2-COOH" is a versatile building block, the final quantitative values of a PROTAC will depend on the specific target ligand and the linker used. The following tables provide representative data for well-characterized thalidomide-based PROTACs.

Table 1: Binding Affinity of Thalidomide Analogs to CRBN Note: These values are for the E3 ligase ligand alone and serve as a benchmark.

| Compound | Assay Method | Binding Affinity (Kd) |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~2.5 µM |

| Lenalidomide | Surface Plasmon Resonance (SPR) | ~1 µM |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.2 µM |

Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | BRD4 | Jurkat | < 1 | > 95[3] |

| dBET1 | BRD4 | MV4;11 | 4.3 | > 98 |

| THAL-SNS-032 | CDK9 | MOLM13 | 10-100 | > 90 |

Experimental Protocols

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biochemical, biophysical, and cellular assays.

General Experimental Workflow for PROTAC Evaluation

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the PROTAC to CRBN and the target protein, and to assess the cooperativity of ternary complex formation.

Methodology:

-

Immobilization: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip surface.

-

Binary Interaction Analysis (PROTAC to CRBN):

-

Inject a series of concentrations of the PROTAC over the immobilized CRBN surface and a reference surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

-

-

Ternary Complex Analysis:

-

Co-inject a constant, saturating concentration of the target protein with a dilution series of the PROTAC over the CRBN surface.

-

The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

Calculate the cooperativity factor (α) by comparing the KD of the PROTAC to CRBN in the absence and presence of the target protein. An α > 1 indicates positive cooperativity.[4]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complex formation.

Methodology:

-

Sample Preparation: Place a solution of purified CRBN in the ITC cell and the PROTAC in the injection syringe. For ternary complex analysis, pre-saturate the CRBN in the cell with the target protein.

-

Titration: Perform a series of small injections of the PROTAC into the CRBN solution.

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine KD, n, and ΔH. Calculate ΔG and TΔS from these values.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex in a solution-based assay.

Methodology:

-

Reagents:

-

His-tagged CRBN/DDB1 complex.

-

GST-tagged target protein.

-

Terbium (Tb)-labeled anti-His antibody (donor).

-

Fluorescently labeled (e.g., AF488) anti-GST antibody (acceptor).

-

PROTAC at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the His-CRBN, GST-target protein, Tb-anti-His antibody, and AF488-anti-GST antibody.

-

Add a serial dilution of the PROTAC.

-

Incubate to allow complex formation.

-

-

Signal Detection: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader. An increase in the FRET ratio indicates PROTAC-dependent ternary complex formation.[6][7]

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.

Methodology:

-

Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the target protein overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax.[8][9]

-

MTT Assay for Cell Viability

Objective: To assess the effect of target protein degradation on cell viability and determine the IC50 of the PROTAC.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10][11][12]

Synthesis of Thalidomide-NH-CH2-COOH

While a specific, detailed, and publicly available synthesis protocol for Thalidomide-NH-CH2-COOH is not readily found, a plausible synthetic route can be derived from established methods for synthesizing thalidomide analogs. A common approach involves the modification of the phthalimide (B116566) ring of thalidomide.

Illustrative Synthetic Route:

-

Starting Material: A suitable starting material would be a thalidomide derivative with a functional group on the phthalimide ring that allows for the introduction of the glycine (B1666218) moiety, for example, 4-aminothalidomide.

-

Boc Protection: The amino group of 4-aminothalidomide is protected with a Boc group.

-

Alkylation: The protected aminothalidomide is then alkylated with a glycine ester (e.g., ethyl bromoacetate) under basic conditions.

-

Deprotection and Amide Coupling: The Boc protecting group is removed, and the resulting free amine is coupled with a protected glycine derivative.

-

Final Deprotection: The ester and any other protecting groups are removed to yield the final product, Thalidomide-NH-CH2-COOH.

This general strategy allows for the introduction of the desired linker at a position on the phthalimide ring that is known to be solvent-exposed and suitable for linker attachment without disrupting the crucial binding interaction of the glutarimide (B196013) moiety with Cereblon.

Conclusion

Thalidomide-NH-CH2-COOH is a valuable chemical tool for the development of PROTACs that hijack the Cereblon E3 ligase. Its thalidomide core provides a well-characterized handle for CRBN engagement, while the terminal carboxylic acid offers a convenient point of attachment for target-binding ligands. A thorough understanding of the mechanism of action, coupled with a rigorous application of the biochemical, biophysical, and cellular assays outlined in this guide, is essential for the successful design and optimization of potent and selective protein degraders for therapeutic applications.

References

- 1. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. broadpharm.com [broadpharm.com]

- 12. merckmillipore.com [merckmillipore.com]

The Glutarimide Ring: A Linchpin in CRBN-Mediated Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of Cereblon (CRBN) as the primary target of immunomodulatory drugs (IMiDs) has revolutionized the landscape of therapeutic intervention, particularly in oncology. At the heart of this interaction lies the glutarimide (B196013) ring, a chemical moiety that serves as the critical anchor for engaging CRBN and initiating a cascade of events leading to the targeted degradation of specific proteins. This technical guide provides a comprehensive overview of the glutarimide ring's role in CRBN binding, detailing the molecular interactions, downstream signaling pathways, and key experimental methodologies used to investigate this pivotal biological process.

The Glutarimide Moiety: The Key to CRBN Engagement

The binding of small molecules to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^), is predominantly mediated by the glutarimide ring. This interaction occurs within a shallow hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) that are essential for ligand binding.[1]

The glutarimide ring itself forms a series of crucial hydrogen bonds with the backbone of residues within this pocket, firmly anchoring the small molecule. The imide group of the glutarimide acts as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity.[2] Modifications to this ring, such as opening the ring or altering the imide functional group, have been shown to abrogate CRBN binding, highlighting its indispensable role.[2]

Upon binding of a glutarimide-containing molecule, such as thalidomide, lenalidomide (B1683929), or pomalidomide (B1683931), the solvent-exposed portion of the drug creates a neomorphic surface on CRBN. This new surface facilitates the recruitment of specific proteins, known as neosubstrates, that are not endogenous targets of the CRL4^CRBN^ complex. This ternary complex formation (CRBN-drug-neosubstrate) is the cornerstone of the therapeutic efficacy of these drugs.

Quantitative Analysis of Glutarimide-CRBN Binding

The affinity of glutarimide-based ligands for CRBN is a key determinant of their biological activity. Various biophysical techniques are employed to quantify this interaction, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) being the most common metrics. The following tables summarize the binding affinities of several key immunomodulatory drugs and other glutarimide-containing compounds for CRBN.

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [3] |

| Lenalidomide | ~178 nM | Not Specified | [3] |

| Pomalidomide | ~157 nM | Not Specified | [3] |

| Compound | Binding Affinity (IC50) | Assay Method | Reference |

| YJ1b | 0.206 µM | TR-FRET | [4] |

| Lenalidomide | 2.694 µM | TR-FRET | [4] |

| YJ2c | 0.211 µM | TR-FRET | [4] |

| YJ2h | 0.282 µM | TR-FRET | [4] |

Signaling Pathways Modulated by Glutarimide-CRBN Interaction

The binding of glutarimide-containing molecules to CRBN initiates a signaling cascade that culminates in the ubiquitination and subsequent proteasomal degradation of neosubstrates. This process is central to the therapeutic effects of IMiDs in diseases like multiple myeloma.

The CRL4^CRBN^ Ubiquitination Pathway

The CRL4^CRBN^ E3 ubiquitin ligase complex is a multi-protein machine responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome. The binding of a glutarimide-based drug to CRBN alters its substrate specificity, leading to the recruitment of neosubstrates.

Caption: The CRL4-CRBN ubiquitination pathway initiated by glutarimide-based drugs.

Downstream Effects of Ikaros and Aiolos Degradation

In multiple myeloma, two key neosubstrates targeted by IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these proteins leads to a cascade of downstream events that contribute to the anti-myeloma activity of the drugs.

Caption: Downstream signaling effects of Ikaros and Aiolos degradation.

Key Experimental Protocols

A variety of experimental techniques are employed to study the interaction between glutarimide-based ligands and CRBN. Below are detailed methodologies for several key assays.

Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation

This protocol outlines the steps to confirm the formation of the CRBN-drug-neosubstrate ternary complex in a cellular context.[7]

Materials:

-

Cell line expressing target neosubstrate (e.g., MM.1S)

-

Glutarimide-based drug (e.g., Pomalidomide) and DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Primary antibody for immunoprecipitation (e.g., anti-CRBN antibody)

-

Protein A/G magnetic beads

-

Elution buffer (e.g., 2X Laemmli sample buffer)

-

Primary antibodies for Western blotting (e.g., anti-neosubstrate and anti-CRBN)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with the glutarimide-based drug or DMSO for the specified time (e.g., 4 hours).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Lysate Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending in elution buffer and boiling.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the neosubstrate and CRBN.

Caption: Experimental workflow for co-immunoprecipitation.

X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about the interaction between the glutarimide ring and the CRBN binding pocket.[8][9]

Procedure:

-

Protein Expression and Purification: Express and purify a stable construct of CRBN, often in complex with DDB1, using a suitable expression system (e.g., insect or mammalian cells).

-

Complex Formation: Incubate the purified CRBN/DDB1 complex with the glutarimide-containing ligand in molar excess.

-

Crystallization: Screen for crystallization conditions using various commercially available or in-house prepared screens. Optimize lead conditions to obtain diffraction-quality crystals.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known CRBN structure), and build and refine the atomic model of the CRBN-ligand complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of ligand binding to a protein.[10][11]

Procedure:

-

Chip Preparation: Immobilize purified CRBN onto a sensor chip surface.

-

Analyte Preparation: Prepare a series of concentrations of the glutarimide-containing ligand (analyte) in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal in real-time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Thermal Shift Assay (TSA) for Target Engagement

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[12][13]

Procedure:

-

Reaction Setup: In a multiwell plate, mix the purified CRBN protein with a fluorescent dye (e.g., SYPRO Orange) and the glutarimide-based ligand at various concentrations.

-

Thermal Denaturation: Subject the plate to a temperature gradient in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye as the temperature increases. The dye fluoresces upon binding to the exposed hydrophobic regions of the unfolding protein.

-

Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the ligand. A shift in Tm indicates ligand binding.

This in-depth guide provides a foundational understanding of the critical role of the glutarimide ring in CRBN binding and its implications for drug development. The provided data, pathways, and protocols serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. pml.uoregon.edu [pml.uoregon.edu]

- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Determination of X-ray Crystal Structure of Human E3 Ligase in Complex with Small Molecule Ligands [escholarship.org]

- 9. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. criver.com [criver.com]

An In-depth Technical Guide to Thalidomide-NH-CH2-COOH for Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial component in many successful PROTACs is the E3 ligase-recruiting moiety, with derivatives of thalidomide (B1683933) being among the most widely employed. This technical guide provides an in-depth exploration of Thalidomide-NH-CH2-COOH, a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document details its mechanism of action, provides a putative synthesis protocol, outlines key experimental procedures for characterization, and presents relevant quantitative data to aid researchers in the design and evaluation of novel protein degraders.

Introduction: The Role of Thalidomide Derivatives in Targeted Protein Degradation

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs). Their mechanism of action was elucidated with the discovery of Cereblon (CRBN) as their direct cellular target.[1][2] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] IMiDs act as "molecular glues," binding to CRBN and inducing a conformational change that leads to the recruitment of "neo-substrates"—proteins not typically targeted by this E3 ligase—for ubiquitination and subsequent proteasomal degradation.[2][3]

This unique mechanism has been harnessed in the development of PROTACs. In this context, a thalidomide derivative serves as the E3 ligase-recruiting ligand, which is connected via a chemical linker to a separate ligand that binds to a specific protein of interest (POI). By bringing the POI and the CRL4^CRBN^ complex into close proximity, the PROTAC facilitates the ubiquitination and degradation of the POI.[2] Thalidomide-based ligands are favored in PROTAC design due to their relatively small size and favorable drug-like properties.[4]

Thalidomide-NH-CH2-COOH, chemically known as (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine, is a functionalized thalidomide derivative designed for straightforward incorporation into PROTACs. The carboxylic acid handle provides a convenient attachment point for a linker, enabling the synthesis of a diverse range of protein degraders.

Mechanism of Action and Signaling Pathway

The core function of a Thalidomide-NH-CH2-COOH-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the CRL4^CRBN^ E3 ubiquitin ligase. This induced proximity is the catalytic event that triggers the degradation cascade.

The CRL4^CRBN^ complex is comprised of four key proteins:

-

Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.

-

DNA damage-binding protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.

-

RING-box protein 1 (RBX1 or ROC1): A RING finger protein that recruits the ubiquitin-charged E2 conjugating enzyme.

-

Cereblon (CRBN): The substrate receptor that is hijacked by the thalidomide moiety of the PROTAC.

The sequence of events is as follows:

-

The PROTAC, containing the Thalidomide-NH-CH2-COOH-derived moiety, simultaneously binds to the POI and CRBN.

-

This binding event forms a stable ternary complex (POI-PROTAC-CRBN).

-

The formation of this complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme recruited by RBX1.

-

The E2 enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to polyubiquitination.

-

The polyubiquitinated POI is recognized by the 26S proteasome.

-

The proteasome unfolds and degrades the POI into small peptides, while the PROTAC and the E3 ligase complex are released and can engage in further rounds of degradation.

Quantitative Data

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to promote degradation of the target protein in a cellular context. While specific quantitative data for PROTACs utilizing the exact Thalidomide-NH-CH2-COOH linker is not extensively available in the public domain, the following tables provide representative data for well-characterized thalidomide and pomalidomide-based PROTACs, which serve as a benchmark for evaluating novel degraders.

Table 1: Binding Affinity of Thalidomide and Analogs to CRBN

| Compound | Assay Method | Binding Affinity (Kd or Ki) | Reference |

| Thalidomide | Fluorescence Polarization | ~250 nM (Ki) | [5] |

| Lenalidomide | Fluorescence Polarization | ~178 nM (Ki) | [5] |

| Pomalidomide | Fluorescence Polarization | ~157 nM (Ki) | [5] |

Table 2: Degradation Performance of Representative Thalidomide/Pomalidomide-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | |

| PROTAC IDO1 Degrader-1 | IDO1 | Pomalidomide | HeLa | 2840 | 93 | [1] |

| NU223612 | IDO1 | Thalidomide derivative | U87 | 329 | > 70 | [1] |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

A rigorous evaluation of a novel Thalidomide-NH-CH2-COOH-based PROTAC involves its synthesis followed by a series of biochemical and cellular assays to characterize its binding and degradation properties.

Synthesis of (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine

While a specific, detailed, and publicly available protocol for the synthesis of (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine is not readily found, a plausible synthetic route can be devised based on known chemical transformations of thalidomide and its derivatives. A common starting material for such a synthesis is 4-aminothalidomide. The following is a putative, representative protocol.

Step 1: Synthesis of 4-Aminothalidomide

This can be achieved through the reduction of 4-nitrothalidomide, which is synthesized from 3-nitrophthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione.

-

Materials: 4-Nitrothalidomide, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.

-

Procedure:

-

Suspend 4-nitrothalidomide in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-aminothalidomide.

-

Step 2: Synthesis of (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine

This step involves the alkylation of the amino group of 4-aminothalidomide with a protected glycine (B1666218) derivative, followed by deprotection.

-

Materials: 4-Aminothalidomide, Ethyl bromoacetate (B1195939), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Lithium hydroxide (B78521), Tetrahydrofuran (THF), Water, Hydrochloric acid.

-

Procedure:

-

Dissolve 4-aminothalidomide in DMF.

-

Add DIPEA and ethyl bromoacetate to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature to hydrolyze the ester.

-

Acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine.

-

CRBN Binding Affinity Assays

Determining the binding affinity of the thalidomide moiety to CRBN is crucial for validating its function as an E3 ligase recruiter. Several biophysical techniques can be employed for this purpose.

4.2.1. Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Methodology:

-

Immobilization: Covalently immobilize recombinant CRBN (often in complex with DDB1) onto a sensor chip.

-

Binding: Flow solutions of the Thalidomide-NH-CH2-COOH-containing PROTAC at various concentrations over the chip surface.

-

Detection: Monitor the change in the SPR signal in real-time to measure the association and dissociation rates.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

4.2.2. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Methodology:

-

Sample Preparation: Place a solution of purified CRBN in the sample cell and the PROTAC solution in the injection syringe.

-

Titration: Inject small aliquots of the PROTAC solution into the CRBN solution.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding isotherm to determine the KD, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

4.2.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from CRBN by the test compound.

-

Methodology:

-

Reagents: His-tagged CRBN/DDB1 complex, a terbium-labeled anti-His antibody (donor), a fluorescently labeled known CRBN binder (e.g., Cy5-thalidomide) (acceptor), and the test PROTAC.

-

Assay Setup: In a microplate, combine the CRBN complex, donor antibody, and acceptor tracer. Add serial dilutions of the test PROTAC.

-

Measurement: After incubation, measure the TR-FRET signal.

-

Data Analysis: The binding of the test PROTAC will displace the tracer, leading to a decrease in the FRET signal. Plot the signal against the PROTAC concentration to determine the IC50 value, which can be converted to a Ki value.

-

Cellular Protein Degradation Assays

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

4.3.1. Western Blotting

-

Principle: Western blotting is a semi-quantitative technique used to detect and quantify the levels of a specific protein in a cell lysate.

-

Methodology:

-

Cell Treatment: Culture the desired cell line and treat with increasing concentrations of the PROTAC for a fixed time period (e.g., 24 hours) to determine the DC50. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations, denature the proteins by boiling in Laemmli buffer, and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

4.3.2. Determination of DC50 and Dmax

-

Procedure:

-

Perform a Western blot experiment with a range of PROTAC concentrations.

-

Quantify the band intensities and calculate the percentage of remaining protein at each concentration relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter logistic regression curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).

-

Conclusion

Thalidomide-NH-CH2-COOH is a valuable chemical tool for the development of potent and selective PROTACs that hijack the CRL4^CRBN^ E3 ubiquitin ligase. Its functionalized handle allows for versatile linker attachment and the synthesis of diverse PROTAC libraries. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization of both CRBN binding and cellular degradation of the target protein, is essential for the successful development of novel protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate the next generation of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of PROTACs Using Thalidomide-NH-CH2-COOH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING ligase 4 (CRL4) complex.[4][5] By incorporating a thalidomide-based moiety, a PROTAC can effectively recruit the CRL4-CRBN complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing Thalidomide-NH-CH2-COOH as a key building block for introducing the CRBN-recruiting element.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of Thalidomide-NH-CH2-COOH to a hypothetical kinase inhibitor possessing a carboxylic acid functional group.

Materials:

-

Thalidomide-NH-CH2-COOH

-

Kinase Inhibitor-COOH (POI ligand with a terminal carboxylic acid)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the Kinase Inhibitor-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add Thalidomide-NH-CH2-COOH (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final PROTAC.

Expected Yield: 60-80%

Caption: General workflow for PROTAC synthesis via amide coupling.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[6]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the effect of the PROTAC on cell proliferation and viability.[7][8]

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC and a DMSO vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation